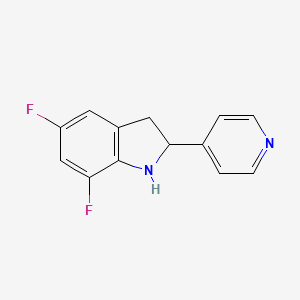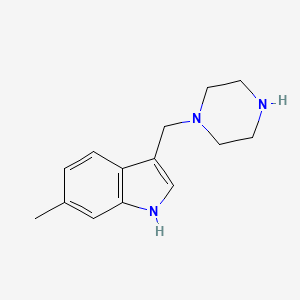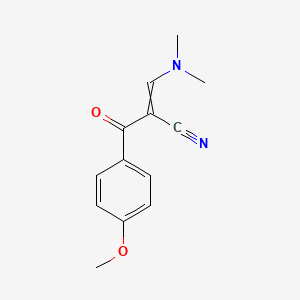
2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazin ist eine heterocyclische Verbindung, die sowohl Piperazin- als auch Pyrazol-Einheiten enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazin beinhaltet typischerweise die Reaktion von 2-Chlorpyrazin mit Piperazin und 1H-Pyrazol unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid durchgeführt. Die Mischung wird erhitzt, um die Substitutionsreaktion zu erleichtern, was zur Bildung der gewünschten Verbindung führt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazin können ähnliche Synthesewege, jedoch im größeren Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Verbindung verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Piperazin- oder Pyrazoleinheiten durch andere funktionelle Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Verschiedene Nucleophile und Basen, wie Kaliumcarbonat, in Lösungsmitteln wie Dimethylformamid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Pyrazin-N-Oxiden führen, während Reduktion reduzierte Derivate der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Medizinische Chemie: Die Verbindung wird hinsichtlich ihres Potenzials als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für die gezielte Behandlung von Erkrankungen des zentralen Nervensystems.
Materialwissenschaften: Sie wird zur Synthese neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften verwendet.
Biologische Studien: Die Verbindung wird auf ihre Wechselwirkungen mit verschiedenen biologischen Zielstrukturen, einschließlich Enzymen und Rezeptoren, untersucht.
Industrielle Anwendungen: Sie wird als Zwischenprodukt bei der Synthese anderer komplexer organischer Moleküle verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem Ziel ab.
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Piperazin-1-yl)pyridin
- 3-(1H-pyrazol-1-yl)pyridin
- 2-(1H-pyrazol-1-yl)pyridin
Einzigartigkeit
2-(Piperazin-1-yl)-3-(1H-pyrazol-1-yl)pyrazin ist aufgrund des Vorhandenseins sowohl von Piperazin- als auch von Pyrazoleinheiten einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese duale Funktionalität ermöglicht vielseitige Anwendungen in verschiedenen Bereichen, was es zu einer wertvollen Verbindung für Forschungs- und industrielle Zwecke macht.
Eigenschaften
Molekularformel |
C11H14N6 |
|---|---|
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
2-piperazin-1-yl-3-pyrazol-1-ylpyrazine |
InChI |
InChI=1S/C11H14N6/c1-2-15-17(7-1)11-10(13-3-4-14-11)16-8-5-12-6-9-16/h1-4,7,12H,5-6,8-9H2 |
InChI-Schlüssel |
OJGMORZTXDKNBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC=CN=C2N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)
![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)





![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)
![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)
